Product packaging for Hydroxy Vandetanib(Cat. No.:CAS No. 910298-61-2)

Hydroxy Vandetanib

Cat. No.: B584746
CAS No.: 910298-61-2
M. Wt: 491.361
InChI Key: DOKXHMPUAQBETB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydroxy Vandetanib is a key metabolite of Vandetanib, a tyrosine kinase inhibitor approved for the treatment of medullary thyroid cancer . The metabolism of Vandetanib in humans leads to the formation of several metabolites, including this compound, primarily through the action of the cytochrome P450 enzyme CYP3A4 . Research indicates that this metabolite is pharmacologically active, demonstrating similar potency to the parent drug in cellular assays that target key receptors such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR) . This makes this compound a critical compound for in vitro research aimed at understanding the complete pharmacological profile, metabolic pathways, and elimination mechanisms of Vandetanib . Studying this metabolite is essential for investigating potential drug-drug interactions, as the metabolic pathway involving CYP3A4 can be induced or inhibited by other co-administered drugs, potentially affecting the efficacy and toxicity of the therapy . Consequently, this compound serves as a vital reference standard and tool for researchers in the fields of drug metabolism, pharmacokinetics, and oncology drug development. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24BrFN4O3 B584746 Hydroxy Vandetanib CAS No. 910298-61-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[[4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxymethyl]piperidin-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrFN4O3/c1-30-20-9-16-19(10-21(20)31-11-14-4-6-28(13-29)7-5-14)25-12-26-22(16)27-18-3-2-15(23)8-17(18)24/h2-3,8-10,12,14,29H,4-7,11,13H2,1H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKXHMPUAQBETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCN(CC4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857857
Record name [4-({[4-(4-Bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxy}methyl)piperidin-1-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910298-61-2
Record name 4-[[[4-[(4-Bromo-2-fluorophenyl)amino]-6-methoxy-7-quinazolinyl]oxy]methyl]-1-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910298-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-({[4-(4-Bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxy}methyl)piperidin-1-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Quinazoline Core Compounds Towards Hydroxylated Vandetanib Analogues

Established Synthetic Pathways for Vandetanib (B581) Precursors

The synthesis of vandetanib precursors is a well-documented area of research, with various strategies developed to improve efficiency and yield. These pathways often begin with readily available starting materials and proceed through several key intermediates.

Exploration of Quinazolinone Intermediate Strategies

A common and established route to vandetanib involves the use of a quinazolinone intermediate. nih.gov This strategy typically starts from a substituted anthranilic acid derivative, which undergoes cyclization to form the quinazolinone ring system. thieme-connect.comarkat-usa.org For instance, the synthesis can begin with 3,4-dihydroxybenzoate, which is subjected to a series of reactions including protection of the hydroxyl groups, nitration, reduction of the nitro group to an amine, and finally cyclization to yield the quinazolinone core. arkat-usa.org

One of the initial syntheses utilized Gold's reagent for the direct construction of the quinazolinone intermediate, though this method has been largely supplanted by newer approaches to avoid harsh reagents. nih.gov More recent patents often proceed via a benzoic acid intermediate, which still necessitates multiple protection and deprotection steps. nih.gov A notable improvement in this area is a one-pot reductive heterocyclization of 2-nitrobenzoic acid derivatives with formamide (B127407), catalyzed by indium(III) or bismuth(III) salts, to produce quinazolinone derivatives in high yields and purity. arkat-usa.org This method is advantageous as it uses formamide as a reductant, cyclocondensate, and solvent. arkat-usa.org

The general synthetic scheme for producing 4-anilinoquinazolines, the class of compounds to which vandetanib belongs, often involves the initial formation of a 4(3H)-quinazolinone. thieme-connect.com This intermediate is then typically chlorinated to a 4-chloroquinazoline, which serves as a key precursor for the introduction of the aniline (B41778) moiety. nih.govresearchgate.net

Utilization of Vanillin (B372448) as a Starting Material in Synthetic Schemes

Vanillin is a readily available and cost-effective starting material for the synthesis of vandetanib and its analogues. hanspub.orgnih.gov Several synthetic routes have been developed that commence with vanillin. hanspub.orgresearchgate.net A typical route involves the protection of the phenolic hydroxyl group of vanillin, followed by oxidation of the aldehyde group to a carboxylic acid. hanspub.org Subsequent steps include nitration, reduction of the nitro group, and cyclization to form the quinazoline (B50416) ring system. hanspub.org

One improved method reverses the traditional order of nitration and oxidation, leading to higher yields and purer products. hanspub.org The synthesis of 4-anilinoquinazoline (B1210976) derivatives from vanillin has been reported, demonstrating its versatility as a starting material. researchgate.net The use of vanillin provides a practical and economical entry point for the large-scale production of vandetanib precursors.

Approaches to Introducing and Modifying Hydroxyl Groups in Vandetanib Scaffolds

The introduction and modification of hydroxyl groups on the vandetanib scaffold are crucial for creating hydroxylated analogues. These processes require precise control over regioselectivity and the use of appropriate protecting group strategies.

Regioselective Hydroxylation Techniques

Regioselective hydroxylation is a key step in the synthesis of hydroxylated vandetanib analogues. This can be achieved through various methods, including the use of specific oxidizing agents and enzymatic processes. For instance, the regioselective oxidation of vandetanib can lead to the formation of hydroxylated metabolites. core.ac.uk

In the synthesis of vandetanib precursors, regioselective O-alkylation of dihydroxybenzoate derivatives is a common strategy. For example, methyl-3,4-dihydroxybenzoate can be regioselectively O-alkylated with benzyl (B1604629) bromide to protect one of the hydroxyl groups before further functionalization. google.com Another approach involves the regioselective formation of an epoxide intermediate, which can then be opened to introduce a hydroxyl group at a specific position. researchgate.net

Protection and Deprotection Strategies for Phenolic Hydroxyls

The protection and deprotection of phenolic hydroxyl groups are essential steps in the multi-step synthesis of complex molecules like hydroxylated vandetanib. sioc-journal.cncem.com The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal.

Commonly used protecting groups for phenolic hydroxyls include methyl ethers and benzyl ethers. sioc-journal.cnhighfine.com Methyl ethers are relatively stable and are often removed using strong reagents like boron tribromide (BBr3). highfine.com Benzyl ethers, introduced using benzyl bromide, are also widely used and can be deprotected under different conditions. google.com

Optimization of Reaction Conditions and Yields for Hydroxylated Derivatization

More recent advancements have focused on streamlining this process. An alternative and improved synthesis has been developed to avoid some of the harsher reagents and reduce the number of steps. nih.gov This optimized route begins with 4-hydroxy-3-methoxybenzonitrile (B1293924) and employs a key microwave-assisted Dimroth rearrangement to construct the quinazoline core. nih.govresearchgate.net This approach is notable for being three steps shorter than the most concise previously published methods and for circumventing several protection and deprotection sequences. nih.gov

Key optimizations in this newer route include:

Nitration: Performed under mild conditions, affording a 93% yield of the nitro-intermediate which precipitates and requires no further purification. nih.gov

Reduction: Utilizes sodium dithionite, which provides the reduced aniline product in 74% yield without the need for purification. nih.gov

Quinazoline Formation: The Dimroth rearrangement, accelerated by microwave irradiation, serves as the crucial step for forming the core heterocyclic structure. nih.govresearchgate.net

The table below provides a comparative overview of key reaction steps and their reported yields in different synthetic approaches.

Reaction Step Traditional Method Optimized Dimroth Route
Starting Material Vanillin hanspub.orgresearchgate.net4-hydroxy-3-methoxybenzonitrile nih.gov
Key Intermediate 7-benzyloxy-4-chloro-6-methoxyquinazoline hanspub.orgFormamidine intermediate from reduced nitrobenzonitrile nih.gov
Quinazoline Formation Cyclization followed by chlorination (e.g., with SOCl2) hanspub.orgMicrowave-assisted Dimroth rearrangement nih.gov
Overall Yield ~11.6% (over ~14 steps) hanspub.orgresearchgate.net~7% (over 9 steps) nih.gov
Purification Needs Multiple chromatographic steps nih.govChromatography required for only four steps nih.gov

Investigation of Synthetic Impurities and Related Hydroxylated Structures

The investigation of impurities is critical for ensuring the purity and quality of any synthesized active pharmaceutical ingredient. In the context of vandetanib and its hydroxylated analogues, impurities can arise from unreacted starting materials, intermediates, or byproducts of side reactions. irjet.net Metabolic studies of vandetanib have also shed light on potential related hydroxylated structures that could form during synthesis or degradation. researchgate.net

The N-methyl piperidine (B6355638) ring of vandetanib is a primary site for metabolic reactions, which can mimic synthetic byproducts. researchgate.net These reactions include N-demethylation, N-oxidation, and hydroxylation. researchgate.net

Key identified related structures and potential impurities include:

N-demethyl Vandetanib (VA461): This compound results from the removal of the methyl group from the piperidine ring. It is a known metabolite and a potential process-related impurity. researchgate.netnih.gov

Vandetanib N-oxide (VA491b): Formed by the oxidation of the nitrogen atom on the piperidine ring. researchgate.netnih.gov

α-Hydroxylation Products (VA491a): Hydroxylation can occur on the carbon atom adjacent to the nitrogen in the piperidine ring, leading to a hydroxylated impurity. researchgate.net

Oxidation Products (VA489a): Further oxidation can lead to the formation of α-carbonyl structures on the piperidine ring. researchgate.net

These transformations often proceed through the formation of reactive iminium intermediates, particularly from the cyclic tertiary amine of the piperidine moiety. researchgate.net The presence of these structures can be confirmed using techniques like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC–ESI–MS/MS). researchgate.net The identification of such impurities is crucial, and regulatory guidelines often require the characterization of any impurity present at a concentration of 0.1% or higher. irjet.net

The following table summarizes the key identified hydroxylated and related structures that may be present as impurities.

Impurity/Related Structure Proposed Molecular Formula Change from Vandetanib Mass Identifier (m/z) Metabolic/Synthetic Pathway
N-demethyl Vandetanib-CH₂461N-demethylation researchgate.net
Vandetanib N-oxide+O491N-oxidation researchgate.net
Hydroxy Vandetanib (α-hydroxylation)+O491α-Hydroxylation researchgate.net
α-carbonyl Vandetanib+O -2H489α-Oxidation researchgate.net

Elucidation of Molecular and Cellular Mechanisms of Action for Vandetanib and Hydroxylated Forms

Inhibition of Receptor Tyrosine Kinase Activity: Kinase Selectivity and Potency

Vandetanib (B581) exhibits a distinct profile of kinase selectivity, potently inhibiting VEGFR-2, EGFR, and RET, while also demonstrating activity against a range of other kinases. nih.govportico.org

EGFR is a receptor tyrosine kinase that, upon activation by ligands like epidermal growth factor (EGF), plays a significant role in cell proliferation, survival, and migration. mdpi.commdpi.com In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. patsnap.commdpi.com Vandetanib inhibits EGFR by competing with ATP for its binding site in the intracellular kinase domain. patsnap.com This competitive inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades. mdpi.com By blocking EGFR phosphorylation, vandetanib effectively halts the signals that promote tumor cell proliferation and survival. patsnap.com In vitro studies have demonstrated that vandetanib inhibits EGF-stimulated receptor tyrosine kinase phosphorylation in both tumor and endothelial cells. drugcentral.org

Angiogenesis is a critical process for tumor growth and metastasis, providing tumors with the necessary blood supply for nutrients and oxygen. patsnap.com The VEGFR family, particularly VEGFR-2 (also known as KDR) and VEGFR-3, are key mediators of angiogenesis and lymphangiogenesis. portico.orgwikipedia.org Vandetanib is a potent inhibitor of VEGFR-2 and also shows activity against VEGFR-3. nih.govportico.org It binds to the ATP-binding site of the VEGFR tyrosine kinase domain, blocking its activation by VEGF. patsnap.com This inhibition disrupts the signaling pathways that lead to the proliferation and migration of endothelial cells, thereby impeding the formation of new blood and lymphatic vessels. patsnap.comnih.gov The anti-angiogenic effect of vandetanib has been demonstrated by its ability to inhibit VEGF-stimulated tyrosine kinase phosphorylation in endothelial cells and reduce tumor-induced angiogenesis in preclinical models. drugcentral.orgnih.gov

The RET proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development of several tissues. spandidos-publications.com However, activating mutations or rearrangements in the RET gene are major drivers in certain cancers, most notably medullary thyroid carcinoma (MTC). patsnap.comoup.com These genetic alterations lead to the constitutive, ligand-independent activation of the RET kinase, promoting uncontrolled cell growth and survival. patsnap.comnih.gov Vandetanib is a potent inhibitor of RET kinase activity. patsnap.comportico.org It binds to the kinase domain of the RET protein, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. patsnap.com This targeted inhibition of aberrant RET signaling is a key mechanism behind vandetanib's efficacy in treating RET-mutant cancers. patsnap.comnih.gov

In addition to its primary targets, in vitro studies have revealed that vandetanib also inhibits the tyrosine kinase activity of other kinase families, including Breast Tumor Kinase (BRK), TIE2 (also known as TEK), members of the Ephrin (EPH) receptor kinase family, and Src family kinases. drugcentral.orggoogle.com These kinases are implicated in various pathological processes such as oncogenesis, metastasis, and maintenance of the tumor microenvironment. drugcentral.org The inhibition of these additional kinases may contribute to the broad anti-tumor activity of vandetanib. google.comwhiterose.ac.uk For instance, TIE2 is involved in angiogenesis, and its inhibition by vandetanib could further enhance the anti-angiogenic effects of the drug. drugbank.com Similarly, Src family kinases are involved in multiple signaling pathways that regulate cell proliferation, survival, and migration. whiterose.ac.uk

Kinase TargetIC50 (nM)Primary Function in Cancer
VEGFR-2 (KDR) 40Angiogenesis
VEGFR-3 (Flt-4) 110Lymphangiogenesis, Angiogenesis
EGFR 500Cell proliferation, Survival
RET 130Cell proliferation, Survival (especially in thyroid cancer)
BRK -Oncogenesis
TIE2 -Angiogenesis
EPH Receptors -Cell migration, Adhesion
Src Family Kinases -Cell proliferation, Survival, Migration
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data from various preclinical studies. nih.govportico.org

Downstream Signaling Pathway Modulation

The inhibition of receptor tyrosine kinases by vandetanib and its hydroxylated forms leads to the modulation of critical downstream signaling pathways that are central to cancer cell biology.

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a major intracellular cascade that is activated by a wide range of growth factors and is frequently dysregulated in cancer. scientificarchives.commedsci.org This pathway plays a crucial role in promoting cell survival, proliferation, and growth. scientificarchives.com Upon activation of receptor tyrosine kinases like EGFR and VEGFR, PI3K is recruited and activated, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). scientificarchives.com PIP3, in turn, activates the serine/threonine kinase AKT. scientificarchives.com Activated AKT then phosphorylates a multitude of downstream targets that regulate cell survival and proliferation. scientificarchives.com

By inhibiting the upstream receptor tyrosine kinases, vandetanib effectively blocks the activation of the PI3K/AKT pathway. patsnap.com This disruption has been observed in various cancer cell lines where vandetanib treatment leads to a decrease in the phosphorylation of AKT. nih.gov The inhibition of the PI3K/AKT pathway is a key mechanism through which vandetanib suppresses tumor cell growth and induces apoptosis (programmed cell death). patsnap.comresearchgate.net Studies have shown that vandetanib can inhibit the PI3K/AKT/mTOR pathway, which is a major mitogenic signaling pathway. spandidos-publications.comresearchgate.net

Pathway ComponentRole in CancerEffect of Vandetanib Inhibition
PI3K Promotes cell survival and growthReduced activation due to upstream RTK blockade
AKT Central node for cell survival and proliferation signalsDecreased phosphorylation and activity
mTOR Regulates cell growth, proliferation, and protein synthesisDownregulation of activity
This table summarizes the general impact of vandetanib on the PI3K/AKT signaling cascade. spandidos-publications.comresearchgate.net

Modulation of MAPK/ERK Signaling Pathways

Vandetanib has been shown to inhibit the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) signaling pathway. nih.govgoogle.com This pathway is crucial for fundamental cellular processes such as proliferation, differentiation, and survival. google.com In normal cells, the pathway is activated by various ligands, leading to a cascade of protein phosphorylation that ultimately activates ERK1 and ERK2. google.com These then regulate transcription factors and proteins involved in cell growth. google.com

In cancer cells with mutations in this pathway, such as those with mutated KRAS or BRAF, the MAPK/ERK pathway is often deregulated, promoting uncontrolled cell proliferation and survival. google.com Vandetanib's inhibitory action on this pathway can lead to reduced cell growth and cell death. google.com Specifically, in medullary thyroid carcinoma (MTC) models, the MAPK and AKT pathways were identified as the two major signaling pathways inhibited by vandetanib. nih.gov Studies in luminal breast cancer cell lines have also demonstrated that vandetanib leads to decreased phosphorylation of ERK. nih.gov Furthermore, in response to vandetanib treatment, a downregulation of the ERK cascade has been observed through gene set enrichment analysis. biorxiv.org

Cellular Responses Induced by Kinase Inhibition

Mechanisms of Apoptosis Induction in Preclinical Cell Models

Vandetanib has been demonstrated to induce apoptosis, or programmed cell death, in various preclinical cancer cell models. In adenoid cystic carcinoma (ACC) cell lines, vandetanib induced apoptosis in a dose-dependent manner. researchgate.net For instance, in the ACC3 cell line, 50% induction of apoptosis was observed at a concentration of 9.6 μmol/L. researchgate.net Similarly, in breast cancer cell lines, disruption of Ret signaling by vandetanib resulted in increased apoptosis. nih.gov

The pro-apoptotic effects of vandetanib are often linked to its modulation of key signaling proteins. A novel derivative of vandetanib, compound 39, was shown to significantly down-regulate the anti-apoptotic protein B-cell lymphoma-2 (BCL-2) and up-regulate the pro-apoptotic protein BCL2-Associated X (Bax), while also promoting the cleavage of poly (ADP-ribose) polymerase (PARP), a key event in apoptosis. nih.gov In malignant pleural mesothelioma (MPM) cells, drug combinations including vandetanib increased apoptosis. nih.gov Furthermore, in breast cancer models, vandetanib treatment led to an increase in apoptotic cells as measured by TUNEL assays. nih.gov

Suppression of Cellular Proliferation in Diverse Cancer Cell Lines

Vandetanib and its derivatives have demonstrated the ability to suppress cellular proliferation across a range of cancer cell lines. In adenoid cystic carcinoma (ACC) cell lines, vandetanib inhibited cell proliferation in a dose-dependent manner, with IC50 values of 4 μmol/L for ACC3, 6.7 μmol/L for ACC2, and 6.6 μmol/L for ACCM cells. researchgate.net Similarly, a novel vandetanib derivative, compound 39, more potently decreased the viability of A549, HT-29, MCF-7, HepG2, and HeLa cells compared to the parent compound. nih.gov

Quantitative high-throughput screening has identified vandetanib as an active compound against thyroid cancer cell proliferation. oup.com In luminal breast cancer cell lines, vandetanib treatment led to decreased growth. nih.gov Furthermore, in breast cancer cells, vandetanib can inhibit proliferation by blocking the PI3K and Wnt3a pathways. researchgate.net The antiproliferative effects of vandetanib are linked to its inhibition of key signaling pathways, including the MAPK/ERK pathway. nih.govgoogle.com

Inhibition of Angiogenesis-Related Cellular Processes (e.g., Endothelial Cell Migration and Proliferation)

Vandetanib effectively inhibits cellular processes related to angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.govthno.org It has been shown to inhibit wound healing, invasion, and tubular formation in culture. nih.gov Specifically, vandetanib inhibited the tube formation of human umbilical vein endothelial cells (HUVECs) by 43.7%. unar.ac.id

The anti-angiogenic effects of vandetanib are mediated through its impact on key signaling pathways. It can reduce both the mRNA and protein levels of mTOR, HIF-1 alpha, and VEGF, which are central to the angiogenic process. nih.gov Studies have shown that vandetanib can inhibit the expression of matrix metalloproteinases MMP-2 and MMP-9, which are important for tumor angiogenesis. unar.ac.id Vandetanib is a known inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), a key receptor in angiogenesis. drugbank.comnih.govmedchemexpress.com

Investigating the Mechanistic Similarities and Differences of Hydroxy Vandetanib Metabolites

Vandetanib is metabolized in the body into several forms, including N-desmethyl vandetanib and vandetanib N-oxide. drugbank.commdpi.comwikipedia.org The formation of N-desmethyl vandetanib is primarily carried out by the enzyme CYP3A4, while vandetanib N-oxide is produced by flavin-containing monooxygenase enzymes FMO1 and FMO3. nih.govmdpi.comfrontiersin.org

There are significant differences in the pharmacological activity of these metabolites. N-desmethyl vandetanib has been found to have a similar inhibitory potency to the parent compound, vandetanib, for the inhibition of VEGF, EGF, KDR (VEGF-2), Flt-1 (VEGF-1), and EGFR tyrosine kinases. mdpi.comfda.gov In contrast, the vandetanib N-oxide metabolite is considerably less potent, exhibiting over 50 times less activity than vandetanib. mdpi.comfrontiersin.org Both N-desmethyl vandetanib and vandetanib N-oxide have shown in vitro pharmacological activity in cellular assays for VEGFR and EGFR. nih.gov

Preclinical Pharmacokinetics and Metabolic Pathways of Vandetanib: Emphasis on Hydroxylated Metabolite Formation

Absorption and Distribution Characteristics in Preclinical Animal Models

Studies in preclinical animal models, including rats and dogs, have demonstrated that vandetanib (B581) is well-absorbed after oral administration. hres.ca Peak plasma concentrations are typically reached at a median time of 6 hours. cancercareontario.caeuropa.eu Upon entering circulation, vandetanib exhibits moderate binding to plasma proteins, in the range of 83% to 90%, with binding observed to both human serum albumin and α1-acid-glycoprotein. nih.govbccancer.bc.ca

The distribution of vandetanib is extensive throughout various tissues. hres.canih.gov Studies in rats have shown wide tissue distribution, including penetration of the central nervous system, which is believed to occur in humans as well. hres.ca Notably, retention of radioactivity in pigmented tissues has been observed, suggesting an affinity for melanin. nih.gov In lactating rats, significant distribution into milk and subsequently into the plasma of suckling pups has been reported. nih.gov

Pharmacokinetic studies in rats and dogs have revealed a long half-life for vandetanib, approximately 30 hours in rats and 20 hours in dogs. hres.ca This long half-life contributes to the accumulation of the drug in plasma over time with repeated dosing. hres.ca

Identification and Characterization of Vandetanib Metabolites

The metabolism of vandetanib has been shown to be qualitatively similar across various animal species and humans, with the primary metabolites being N-desmethylvandetanib and vandetanib N-oxide. tga.gov.au However, quantitative differences in the formation of these metabolites exist between species. tga.gov.aumdpi.com The main metabolic transformations occur on the N-methyl piperidine (B6355638) portion of the vandetanib molecule. nih.govfrontiersin.orgfrontiersin.org

N-demethylation Pathways and N-desmethylvandetanib Formation

One of the principal metabolic pathways for vandetanib is N-demethylation, leading to the formation of N-desmethylvandetanib. nih.govnih.govmdpi.com This reaction involves the removal of a methyl group from the nitrogen atom of the piperidine ring. nih.gov In vitro studies using human liver microsomes have identified Cytochrome P450 3A4 (CYP3A4) as the predominant enzyme responsible for this transformation. tga.gov.aunih.govnih.gov The formation of N-desmethylvandetanib is stimulated by cytochrome b5. mdpi.comnih.gov While N-desmethylvandetanib is a major metabolite, its formation relative to other metabolites can vary between species. For instance, human hepatic microsomes primarily produce N-desmethylvandetanib, whereas rat, rabbit, and mouse hepatic microsomes produce it in smaller amounts compared to vandetanib N-oxide. mdpi.comnih.gov Notably, N-desmethylvandetanib is considered an active metabolite, exhibiting pharmacological activity similar to the parent compound. mdpi.comwikipedia.org

N-oxide Formation Pathways and Vandetanib N-oxide Formation

Another significant metabolic pathway for vandetanib is N-oxidation, which results in the formation of vandetanib N-oxide. nih.govnih.govmdpi.com This metabolite is characterized by the addition of an oxygen atom to the nitrogen of the N-methyl piperidine ring. ontosight.ai The formation of vandetanib N-oxide is primarily mediated by flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3, which are expressed in the kidney and liver, respectively. tga.gov.aunih.govwikipedia.org Unlike N-desmethylvandetanib, vandetanib N-oxide is considered to have significantly less pharmacological activity than the parent drug. frontiersin.orgmdpi.com Studies have shown that in rat, rabbit, and mouse liver microsomes, vandetanib N-oxide is the major metabolite formed, in contrast to human liver microsomes where N-demethylation is the more dominant pathway. mdpi.comnih.gov

Glucuronide Conjugation (Phase II Metabolism)

Phase II metabolism of vandetanib involves glucuronide conjugation. cancercareontario.caeuropa.eunih.gov This process entails the direct attachment of a glucuronic acid molecule to the parent vandetanib compound. nih.govnih.gov The resulting glucuronide conjugate is considered a minor metabolite and has been detected in excreta. cancercareontario.caeuropa.eunih.gov

Enzymatic Systems Mediating Vandetanib Metabolism

The metabolism of vandetanib is carried out by several key enzymatic systems.

Cytochrome P450 (CYP) Enzymes:

CYP3A4: This is the primary enzyme responsible for the N-demethylation of vandetanib to form N-desmethylvandetanib. tga.gov.aunih.govnih.gov The high expression of CYP3A4 in the human liver makes this a significant metabolic pathway in humans. nih.govnih.gov The activity of CYP3A4 in this process can be stimulated by cytochrome b5. mdpi.comnih.gov

Other CYPs: In preclinical models, particularly in rats, other CYP enzymes such as CYP2C11, CYP3A1, CYP3A2, CYP1A1, CYP1A2, CYP2D1, and CYP2D2 have been shown to be capable of forming N-desmethylvandetanib. nih.gov

Flavin-Containing Monooxygenase (FMO) Enzymes:

FMO1 and FMO3: These enzymes are the main drivers of vandetanib N-oxide formation. tga.gov.aunih.govwikipedia.org FMO1 is primarily found in the kidney, while FMO3 is expressed in the liver. frontiersin.orgfrontiersin.orgnih.gov

The interplay between these enzyme systems results in the various metabolites of vandetanib observed in preclinical and clinical studies.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4)

The Cytochrome P450 (CYP) superfamily of enzymes, particularly CYP3A4, plays a central role in the metabolism of vandetanib. frontiersin.orgdrugbank.com CYP3A4 is the primary enzyme responsible for the conversion of vandetanib to its N-desmethylvandetanib metabolite. frontiersin.orgdrugbank.comdrugs.com This N-demethylation reaction is a significant pathway in the drug's biotransformation. frontiersin.org

Furthermore, CYP-catalyzed reactions are integral to the other metabolic alterations of vandetanib. nih.gov The bioactivation of the N-methyl piperidine ring involves P450-catalyzed oxidation and hydroxylation. nih.gov These processes can lead to the formation of α-hydroxylated metabolites, such as α-hydroxy vandetanib, and subsequently to reactive iminium intermediates. nih.govresearchgate.net The efficiency of CYP3A4 in metabolizing vandetanib is significant due to its high expression levels in the human liver. frontiersin.org The interaction is so pronounced that potent inducers of CYP3A4 can decrease plasma concentrations of vandetanib, while inhibitors can increase its exposure. frontiersin.org

Involvement of Flavin-Containing Monooxygenases (e.g., FMO1, FMO3)

Alongside the CYP450 system, Flavin-Containing Monooxygenases (FMOs) are key enzymes in the oxidative metabolism of vandetanib. drugbank.comdrugs.com Specifically, FMO1, which is expressed in the kidney, and FMO3, found in the liver, are responsible for the N-oxidation of the parent compound. frontiersin.orgdrugbank.com This enzymatic action results in the formation of vandetanib N-oxide, one of the two major metabolites detected in plasma, urine, and feces. drugbank.com While CYP enzymes are primarily associated with demethylation and hydroxylation, the FMO system is dedicated to the N-oxidation pathway. frontiersin.orgdrugbank.com

The following table summarizes the primary metabolic pathways and the enzymes involved in the transformation of vandetanib.

Metabolic PathwayPrimary Enzyme(s) InvolvedResulting Metabolite(s)
N-demethylation CYP3A4N-desmethylvandetanib
N-oxidation FMO1, FMO3Vandetanib N-oxide
α-hydroxylation Cytochrome P450 (CYP) enzymesα-hydroxy vandetanib
α-carbonyl formation Cytochrome P450 (CYP) enzymesα-carbonyl vandetanib

This table is based on findings from multiple research articles. nih.govfrontiersin.orgresearchgate.netnih.govdrugbank.com

Impact of Metabolic Transformations on Biological Activity and Stability of Hydroxylated Forms

The metabolic conversion of vandetanib into its various metabolites has a profound impact on the compound's biological activity and chemical stability. frontiersin.org The different transformations yield derivatives with distinct pharmacological profiles compared to the parent drug. frontiersin.orgeuropa.eu

The biological activity of the two primary metabolites differs significantly. N-desmethylvandetanib, formed via CYP3A4, is reported to maintain a similar potency and activity to the parent vandetanib compound. frontiersin.org In stark contrast, vandetanib N-oxide, produced by FMO1 and FMO3, exhibits over 50 times less activity than vandetanib. frontiersin.org

The following table provides the inhibitory concentrations (IC50) of the parent drug, vandetanib, against key receptor tyrosine kinases, which helps to contextualize the activity of its metabolites.

Target KinaseVandetanib IC50
VEGFR-2 (KDR) 40 nM
RET 100 nM - 130 nM
VEGFR-3 110 nM
EGFR 500 nM

This table presents a summary of IC50 values from various studies. europa.eutocris.comresearchgate.net


Preclinical Pharmacodynamics and Efficacy Studies in in Vitro and in Vivo Model Systems

Evaluation of Anti-Proliferative and Apoptotic Effects in Cell Line Panels

Hydroxy vandetanib (B581), the active metabolite of vandetanib, has demonstrated significant anti-proliferative and apoptotic effects across a variety of cancer cell lines. In vitro studies have shown that vandetanib inhibits cell proliferation and induces apoptosis in a dose-dependent manner. For instance, in adenoid cystic carcinoma (ACC) cell lines, treatment with vandetanib for 72 hours led to a marked reduction in cell proliferation as measured by the MTT assay. researchgate.net Flow cytometry analysis further confirmed these findings, showing an increased proportion of apoptotic cells with increasing concentrations of the drug. researchgate.net

Similar effects have been observed in esophagogastric cancer cell lines. nih.gov Both vandetanib and sunitinib (B231), another multi-targeted tyrosine kinase inhibitor, were found to significantly inhibit proliferation and enhance apoptosis in a dose-dependent manner. nih.gov These effects were determined using MTT and propidium (B1200493) iodide/Annexin V labeling assays. nih.gov In breast cancer cell lines, vandetanib was also found to inhibit cell growth by inducing apoptosis and regulating the cell cycle. dovepress.com

In the context of medullary thyroid carcinoma (MTC), both vandetanib and cabozantinib (B823), another tyrosine kinase inhibitor, significantly increased the percentage of MTC cells undergoing apoptosis after six days of treatment. mdpi.com Specifically, vandetanib treatment resulted in an 805% increase in early apoptosis and a 215% increase in late apoptosis in TT cells compared to the untreated control. mdpi.com Furthermore, both drugs caused a significant decrease in the fraction of TT cells in the S and G2/M phases of the cell cycle, with a corresponding accumulation of cells in the G0/G1 and sub-G1 phases. mdpi.com

The anti-proliferative effects of vandetanib are not limited to cancer cells. Studies on human umbilical vein endothelial cells (HUVECs) have shown that vandetanib affects their VEGF-dependent proliferation. mdpi.com

Table 1: Anti-Proliferative and Apoptotic Effects of Vandetanib in Various Cell Lines

Cell Line Type Assay Key Findings Reference
Adenoid Cystic Carcinoma (ACC) MTT, Flow Cytometry Dose-dependent inhibition of proliferation and induction of apoptosis. researchgate.net
Esophagogastric Cancer MTT, Propidium Iodide/Annexin V Dose-dependent inhibition of proliferation and enhancement of apoptosis. nih.gov
Breast Cancer MTT, Flow Cytometry Inhibition of cell growth via apoptosis and cell cycle regulation. dovepress.com
Medullary Thyroid Carcinoma (TT cells) Flow Cytometry (Annexin V/PI) Significant increase in early and late apoptosis. mdpi.com
Medullary Thyroid Carcinoma (TT cells) Flow Cytometry (DNA content) Decrease in S and G2/M phases, accumulation in G0/G1 and sub-G1 phases. mdpi.com
Human Umbilical Vein Endothelial Cells (HUVEC) Not specified Affects VEGF-dependent proliferation. mdpi.com

Anti-Angiogenic Activity in Endothelial Cell Models

Vandetanib has demonstrated potent anti-angiogenic activity in various preclinical endothelial cell models. A key mechanism of this activity is the inhibition of the vascular endothelial growth factor receptor 2 (VEGFR-2) pathway. In human umbilical vein endothelial cells (HUVECs), vandetanib significantly reduces the activation of the VEGFR-2 pathway and consequently affects their VEGF-dependent proliferation. mdpi.com

Studies have shown that while VEGF can stimulate angiogenesis, vandetanib effectively inhibits this process. dovepress.com In HUVECs, vandetanib reduced cell invasion and significantly decreased tubular formation, both with and without VEGF stimulation. dovepress.com The combination of vandetanib with celecoxib, a COX-2 inhibitor, was found to have an enhanced inhibitory effect on in vitro angiogenesis. researchgate.net This combination inhibited tube formation by 77.3%, a significantly greater effect than either drug alone. researchgate.net

Furthermore, the anti-angiogenic properties of vandetanib are linked to the downregulation of key angiogenic genes. In combination with celecoxib, vandetanib led to a greater reduction in the expression levels of matrix metalloproteinase-2 (MMP-2) and MMP-9, which are crucial for angiogenesis. researchgate.net

Efficacy Assessment in Xenograft and Syngeneic Animal Models

Vandetanib has shown significant antitumor activity in a wide range of human cancer xenograft models.

Medullary Thyroid Carcinoma (MTC): In an MTC xenograft model using zebrafish, both vandetanib and cabozantinib demonstrated dose-dependent inhibition of tumor-induced angiogenesis. mdpi.com In a separate study, the combination of radioimmunotherapy with antiangiogenic agents like thalidomide (B1683933) showed improved efficacy in MTC xenografts. snmjournals.org

Lung Cancer: In non-small cell lung cancer (NSCLC) xenograft models, vandetanib has shown promise. nih.gov Specifically, in an H1650 cell xenograft model (EGFR mutant, PTEN null), vandetanib was more effective than gefitinib (B1684475) in suppressing tumor growth. nih.govcore.ac.uk Even in models with acquired resistance to EGFR tyrosine kinase inhibitors (TKIs), such as those with the T790M mutation, vandetanib demonstrated efficacy by inhibiting tumor growth. case.eduresearchgate.net The antitumor activity in these models is attributed to its dual inhibition of VEGFR and EGFR signaling. nih.gov In an A549 intradermal tumor model, oral administration of vandetanib reduced blood vessel formation by 60-80%. portico.org

Colon Cancer: In a human colon cancer xenograft model (HT-29), the greatest antitumor efficacy was observed with continuous high-dose vandetanib, both alone and in combination with irinotecan (B1672180). nih.gov Another study using LoVo human colorectal cancer xenografts showed that vandetanib significantly inhibited tumor growth compared to control. jefferson.edu The combination of vandetanib with radiation and irinotecan also showed enhanced tumor growth inhibition. jefferson.edu

Mesothelioma: In preclinical models of malignant mesothelioma, vandetanib was identified as a potent cytotoxic agent. nih.govfrontiersin.org It exhibited synergistic interactions with standard chemotherapy drugs like carboplatin (B1684641) and pemetrexed (B1662193), leading to increased apoptosis and blockage of Akt phosphorylation. nih.gov

Other Cancers: Oral administration of vandetanib has also been shown to significantly decrease tumor growth in xenograft models of breast, ovarian, prostate, and vulval cancers. mdpi.com

A consistent finding across various xenograft models is that vandetanib's antitumor activity is associated with a reduction in microvessel density (MVD).

In a luminal breast cancer xenograft model, vandetanib treatment led to a significant reduction in MVD as measured by CD31 staining (3.7 vs. 6.45 Vessels/HPF, p=0.008), which correlated with decreased tumor growth. nih.gov Similarly, in PC-9/VanR lung cancer xenografts, which are resistant to vandetanib in vitro, the drug still effectively inhibited tumor growth in vivo, an effect attributed to its antiangiogenic properties, as evidenced by markedly fewer CD31-positive cells in treated tumors. researchgate.net

Table 2: Efficacy of Vandetanib in Human Cancer Xenograft Models

Cancer Type Xenograft Model Key Findings Reference
Medullary Thyroid Carcinoma Zebrafish Dose-dependent inhibition of tumor-induced angiogenesis. mdpi.com
Lung Cancer (NSCLC) H1650 (EGFR mutant, PTEN null) Superior tumor growth suppression compared to gefitinib. nih.govcore.ac.uk
Lung Cancer (NSCLC) PC-9/VanR (T790M mutation) Effective inhibition of tumor growth in vivo. researchgate.net
Colon Cancer HT-29 Continuous high-dose treatment showed greatest antitumor efficacy. nih.gov
Colon Cancer LoVo Significant tumor growth inhibition. jefferson.edu
Mesothelioma Not specified Potent cytotoxic activity and synergistic effects with chemotherapy. nih.gov
Breast Cancer Not specified Significant reduction in microvessel density and tumor growth. nih.gov
Ovarian Cancer A2780-1A9 Reduced number of large vessels and diminished tumor perfusion. nih.gov

The therapeutic potential of vandetanib has also been explored in non-oncological disease models.

Asthma: In an asthmatic mouse model, vandetanib was shown to significantly alleviate systemic inflammation and a range of airway pathological changes, including hypersensitivity, hypersecretion, and remodeling. researchgate.netresearchgate.netnih.govnih.gov In vitro experiments demonstrated that vandetanib could relax pre-contracted mouse trachea rings, suggesting both anti-inflammatory and anti-contractile properties that could be beneficial in treating asthma. researchgate.netresearchgate.netnih.govnih.gov

Parkinson's Disease: In a preclinical rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), vandetanib treatment was found to have deleterious effects. frontiersin.orgresearchgate.netresearchgate.net It significantly increased behavioral impairment and led to morphological changes in the brain, including a decrease in TH-immunopositive striatal volume and the axodendritic network in the substantia nigra. frontiersin.orgresearchgate.netresearchgate.net The study also observed significantly lower levels of p-Akt and p-ERK 1/2, and increased expression of caspase-3 after vandetanib administration, suggesting a detrimental impact on the dopaminergic system in this model. researchgate.net

Investigation of Combination Strategies with Other Preclinical Agents

The efficacy of vandetanib has been shown to be enhanced when used in combination with other therapeutic agents in preclinical settings.

With Chemotherapy: In a human colon cancer xenograft model, combining vandetanib with irinotecan resulted in optimal antitumor efficacy, particularly with a concurrent and continuous dosing schedule of vandetanib. nih.gov Vandetanib was also found to be synergistic with irinotecan in other tumor xenografts. amegroups.orgamegroups.cn In mesothelioma cell lines, vandetanib showed strong synergistic effects when combined with carboplatin and pemetrexed. nih.gov

With Other Targeted Therapies: In esophagogastric cancer cells, the co-administration of vandetanib and sunitinib resulted in a synergistic enhancement of growth inhibition. nih.gov In a PC-9/VanR lung cancer xenograft model, the combination of gefitinib with bevacizumab (a VEGF inhibitor) showed significant tumor growth inhibition, highlighting the importance of targeting the VEGF pathway, a key target of vandetanib. researchgate.net

With Radiotherapy: The combination of vandetanib with radiation has shown combinatorial benefits in several human cancer xenograft models, including lung, brain, head and neck, and colon cancers. portico.org In a LoVo colorectal cancer xenograft model, the triple combination of vandetanib, irinotecan, and radiation was investigated, with results indicating complex interactions dependent on the timing and duration of treatment. jefferson.edu

Pharmacodynamic Markers and Their Modulation in Preclinical Models

Consistent with the lack of broader preclinical data, there is no information available on specific pharmacodynamic markers for Hydroxy Vandetanib or their modulation in preclinical models. Research on the pharmacodynamic effects of Vandetanib has focused on the parent drug's ability to inhibit targets such as VEGFR-2, EGFR, and RET, and the subsequent downstream signaling pathways. However, whether this compound shares these or has other distinct pharmacodynamic effects remains uninvestigated.

The table below details the identified metabolites of Vandetanib based on current research.

Metabolite Name/Designation Metabolic Reaction Reference
N-desmethyl VandetanibN-demethylation nih.govnih.govfrontiersin.org
Vandetanib-N-oxideN-oxide formation nih.govnih.govfrontiersin.org
This compound (VA491a)α-hydroxylation nih.govnih.govresearchgate.net
α-carbonyl Vandetanibα-carbonyl formation nih.govnih.govfrontiersin.org

Advanced Analytical Methodologies for the Detection and Characterization of Hydroxy Vandetanib

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for Metabolite Identification and Quantitation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary and powerful tool for the analysis of Hydroxy Vandetanib (B581). nih.govnih.gov This technique offers high sensitivity and selectivity, making it ideal for identifying and quantifying metabolites in complex biological matrices. nih.govnih.gov

In a typical LC-MS/MS workflow, the sample containing Hydroxy Vandetanib is first subjected to liquid chromatography, which separates it from other components. The separated analyte then enters the mass spectrometer, where it is ionized. The resulting ions are selected and fragmented, and the fragments are detected, providing a unique "fingerprint" for the molecule. This allows for both qualitative identification and precise quantification. nih.gov

Research has demonstrated the successful application of LC-MS/MS for the quantification of Vandetanib and its metabolites in various biological samples. For instance, a validated LC-MS/MS method was developed for the determination of Vandetanib in human plasma and rat liver microsomes, showcasing the technique's utility in metabolic stability investigations. nih.gov Such methods often utilize a stable isotope-labeled internal standard, like Vandetanib-D6, to ensure the accuracy of quantification. veeprho.com The high sensitivity of these methods is crucial, with some achieving a lower limit of quantitation (LLOQ) as low as 0.25 ng/mL in plasma. nih.gov

The selection of appropriate chromatographic conditions, including the column and mobile phase, is critical for achieving optimal separation. plos.org For Vandetanib and its metabolites, C18 columns are frequently employed. nih.govresearchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) formate. nih.govnih.govplos.org

High-Resolution Mass Spectrometry for Structural Elucidation

For the definitive structural elucidation of metabolites like this compound, high-resolution mass spectrometry (HRMS) is indispensable. soton.ac.ukmdpi.com HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule and its fragments. mdpi.com This level of precision helps to distinguish between compounds with very similar masses, a common challenge in metabolite identification. mdpi.com

The process of structural elucidation using HRMS involves analyzing the full scan mass spectrum to obtain the accurate mass of the parent ion. mdpi.com Subsequent fragmentation of this ion (MS/MS) generates a pattern of product ions. By carefully analyzing the masses of these fragments, researchers can piece together the structure of the original molecule. researchgate.net This detailed information is vital for confirming the position of the hydroxyl group on the Vandetanib structure to form this compound.

Application in Stability-Indicating Methods for Degradation Product Analysis

Stability-indicating methods are analytical procedures that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. ijrpr.com The development of such methods is a regulatory requirement and crucial for ensuring the quality and shelf-life of a pharmaceutical product. openaccessjournals.com Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are an integral part of developing these methods. openaccessjournals.comijper.org

LC-MS/MS is a key technique in the development and validation of stability-indicating methods for Vandetanib and, by extension, for monitoring the formation of this compound as a potential degradant. ijper.orgijper.org A study on the forced degradation of Vandetanib utilized LC-ESI-MS to identify and characterize its major degradation products under various stress conditions. ijper.orgijper.org For example, significant degradation was observed in alkaline and acidic mediums. ijper.orgijper.org The ability of the method to separate the drug from its degradation products demonstrates its specificity. ijrpr.com

Stress ConditionDegradation Observed
Acid HydrolysisSignificant degradation, with the formation of a major degradant. ijper.org
Alkaline HydrolysisSignificant degradation. ijper.org
Oxidative (H2O2)Degradation observed. ijper.org
ThermalNo significant degradation.
PhotolyticNo significant degradation under UV and fluorescent light. ijper.org

Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Spectrofluorimetry) for Research-Oriented Analysis

Spectroscopic techniques provide valuable, often complementary, information in the analysis of pharmaceutical compounds.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is a straightforward and widely available technique used for the quantitative analysis of Vandetanib. The molecule exhibits significant absorbance in the UV region, with a maximum absorbance (λmax) reported at various wavelengths, including 249 nm and 328 nm in different studies. ijper.orgimpactfactor.orgsaspublishers.com This property allows for the development of simple spectrophotometric methods for its quantification.

Spectrofluorimetry: For enhanced sensitivity, spectrofluorimetry can be employed. Vandetanib is a naturally fluorescent molecule, and a spectrofluorimetric method was developed for its quantification in tablets, plasma, and urine. bioline.org.br This method demonstrated a wide linearity range and low limits of detection and quantification, highlighting its suitability for analyzing biological samples. bioline.org.br The excitation and emission wavelengths for Vandetanib in acetonitrile were found to be 330 nm and 480 nm, respectively. bioline.org.br

Chromatographic Techniques (e.g., HPLC) for Separation and Purity Assessment in Research Samples

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation and purity assessment of pharmaceutical compounds in research settings. mtoz-biolabs.com It is often used as a standalone technique with UV detection or as the separation front-end for mass spectrometry. nih.gov

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the analysis of Vandetanib. saspublishers.comresearchgate.net These methods typically utilize a C18 column and a mobile phase consisting of an organic solvent like methanol. saspublishers.com The separation is monitored by a UV detector at a specific wavelength. nih.gov HPLC methods are crucial for assessing the purity of bulk drug substances and formulations by separating the active pharmaceutical ingredient from any impurities or degradation products. mtoz-biolabs.com The retention time of the compound under specific chromatographic conditions is a key parameter for its identification. saspublishers.com

Development and Validation of Analytical Methods for Investigational Hydroxylated Forms

The development and validation of analytical methods for investigational hydroxylated forms of drugs like Vandetanib are critical for advancing through the drug development pipeline. These methods must be robust, accurate, and precise to provide reliable data for pharmacokinetic and metabolic studies. nih.gov

Method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). saspublishers.com Key validation parameters include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. saspublishers.comsaspublishers.com

Accuracy: The closeness of the test results obtained by the method to the true value. saspublishers.comsaspublishers.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. saspublishers.comsaspublishers.com

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. ijrpr.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. saspublishers.comsaspublishers.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. saspublishers.comsaspublishers.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. saspublishers.com

For investigational hydroxylated forms, these validated methods are essential for characterizing their formation, quantifying their presence in biological fluids, and assessing their stability.

Validation ParameterDescription
LinearityEstablishes a proportional relationship between concentration and response. saspublishers.comsaspublishers.com
AccuracyMeasures the closeness of results to the true value, often expressed as percent recovery. saspublishers.comsaspublishers.com
PrecisionAssesses the repeatability and intermediate precision of the method. saspublishers.comsaspublishers.com
SpecificityEnsures the method can distinguish the analyte from other substances. ijrpr.com
LOD & LOQDefines the lower limits of detection and reliable quantification. saspublishers.comsaspublishers.com
RobustnessEvaluates the method's reliability with minor variations in parameters. saspublishers.com

Computational and Structural Biology Investigations of Vandetanib and Hydroxylated Analogues

Molecular Docking Studies for Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

Vandetanib (B581) is a multi-targeted tyrosine kinase inhibitor that targets key receptors involved in tumor growth and angiogenesis, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Rearranged during Transfection (RET). researchgate.netnih.govmdpi.com Molecular docking studies have been crucial in elucidating how vandetanib and its hydroxylated analogues interact with the ATP-binding pockets of these kinase domains. researchgate.netmdpi.comnih.gov

Docking studies reveal that the 4-anilinoquinazoline (B1210976) scaffold of vandetanib is a key structural feature for its inhibitory activity against both EGFR and VEGFR2. mdpi.com The presence of a hydroxyl group, particularly at the meta position of the aniline (B41778) ring, has been shown to produce potent inhibitors of Flt and KDR (VEGFR) tyrosine kinases. acs.org

For EGFR, hydrogen bonding with key residues such as Asp831 is considered important for enhancing inhibitory activity. mdpi.com Similarly, for VEGFR2, hydrogen bonds with the equivalent residue, Asp1046, which is part of the DFG motif, are critical for binding. mdpi.com Some studies have shown that novel compounds can exhibit superior binding affinity to both EGFR and VEGFR-2 compared to vandetanib. For instance, compound 8k, with a 3-methylaniline at the 4-position of the quinazoline (B50416) core, demonstrated efficient binding to both receptors. researchgate.net Another study identified a compound that was an 11-fold more potent EGFR inhibitor than vandetanib. mdpi.com

The following table summarizes the key interactions and findings from molecular docking studies of vandetanib and its analogues with target kinases.

Target KinaseKey Interacting ResiduesKey Findings from Docking Studies
EGFR Asp831 mdpi.comHydrogen bonding with Asp831 is crucial for inhibitory activity. mdpi.com Some analogues show significantly higher inhibitory potency than vandetanib. mdpi.com
VEGFR Asp1046 (VEGFR2) mdpi.comThe meta-hydroxyl group on the aniline ring leads to potent inhibition. acs.org Hydrogen bonding with Asp1046 is a key interaction. mdpi.com
RET Not explicitly detailed in the provided search results.Vandetanib is a known inhibitor of RET. researchgate.netnih.govmdpi.com

Molecular Dynamics Simulations for Ligand-Protein Interaction Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comresearchgate.net In drug discovery, MD simulations are used to assess the stability of ligand-protein complexes and to understand the dynamic nature of their interactions. mdpi.comfrontiersin.org

MD simulations of vandetanib and its analogues complexed with kinase domains like EGFR and VEGFR2 have been performed to evaluate the stability of the binding poses predicted by molecular docking. mdpi.comresearchgate.net These simulations typically run for nanoseconds (ns) and analyze parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and the number of hydrogen bonds over the simulation time. researchgate.netf1000research.com

Stable ligand-protein complexes are characterized by low RMSD values for the ligand and protein C-alpha carbons, indicating that the ligand remains securely bound in the active site. mdpi.comfrontiersin.org For instance, a 100 ns MD simulation can be used to compare the stability of a novel inhibitor to that of vandetanib, with analyses of SASA, Rg, RMSF, and hydrogen bonds providing a comprehensive view of the interaction stability. researchgate.net Studies have identified compounds that form stable hydrogen bonding interactions with both EGFR and VEGFR2 throughout the simulation, suggesting they are promising dual inhibitors. mdpi.com

In Silico Screening and Virtual Library Design for Novel Hydroxylated Inhibitors

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. wuxibiology.com This approach, combined with the design of virtual libraries, accelerates the discovery of new and potent inhibitors. wuxibiology.comncsu.edu

Virtual screening strategies can be ligand-based or structure-based. Ligand-based methods, such as pharmacophore modeling, use the properties of known active compounds to identify new ones. mdpi.com Structure-based methods utilize the 3D structure of the target protein to dock and score potential ligands. acs.org

Researchers have designed and screened virtual libraries of hydroxylated analogues of existing kinase inhibitors to identify novel dual inhibitors of targets like VEGFR-2 and HDACs. acs.org These virtual libraries can contain millions or even billions of compounds, vastly expanding the chemical space that can be explored. wuxibiology.comncsu.edu By applying computational filters and docking protocols, a manageable number of promising candidates can be selected for synthesis and biological testing. acs.org This approach has been successful in identifying novel scaffolds and optimizing existing ones for improved activity and selectivity. nih.govacs.org

Quantum Mechanical Modeling for Electronic Structure and Reactivity Insights

Quantum mechanical (QM) methods are used in computational chemistry to investigate the electronic structure, energy, and properties of molecules at the atomic level by solving the Schrödinger equation. researchgate.netcharm-eu.eu These methods, including Density Functional Theory (DFT), provide deep insights into the reactivity of molecules like vandetanib and its hydroxylated forms. researchgate.netresearchgate.net

QM calculations can be used to optimize the molecular geometry of compounds and to study their electronic properties. researchgate.net Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations are particularly powerful for studying chemical reactions in large biological systems like enzymes. mpg.denih.gov In this approach, the reactive part of the system (e.g., the ligand and the active site residues) is treated with QM, while the rest of the protein and solvent are described by a simpler MM force field. mpg.de

For vandetanib, QM modeling can help to understand the electronic rearrangements that occur upon binding to its target kinases and during its metabolism. Modern semiempirical QM methods are also being developed to reliably model drug-like molecules, including their different tautomers and protonation states. nih.gov

Predictive Models for Metabolic Pathways and Hydroxylation Sites

Predictive computational tools are increasingly used to identify the likely sites of metabolism on a drug molecule. preprints.orgmdpi.com Web-based predictors like XenoSite can forecast the vulnerable sites for metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. preprints.orgmdpi.comresearchgate.net

These tools use machine learning algorithms, such as neural networks, trained on large datasets of known metabolic transformations to predict the most probable sites of oxidation, including hydroxylation. preprints.orgmdpi.com For a given molecule, these predictors provide a "site of metabolism score," which correlates with the likelihood of a particular atom being metabolized. mdpi.com

In the context of vandetanib, such predictive models can be used to guide in vitro metabolism studies by highlighting the most probable sites for hydroxylation on the molecule. researchgate.netresearchgate.net For example, studies on similar tyrosine kinase inhibitors have successfully used these tools to predict metabolic hotspots, which were later confirmed by experimental analysis of metabolites generated in human liver microsomes. preprints.orgmdpi.com The SMILES format of the chemical structure is typically used as input for these predictive web servers. mdpi.com

Structure-Activity Relationship (SAR) Studies for Hydroxylated Substituents

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity. tandfonline.comresearchgate.net For vandetanib and its analogues, SAR studies focus on how different substituents, including hydroxyl groups, on the core scaffold affect their inhibitory potency against target kinases.

The introduction of a hydroxyl group at the meta position of the aniline ring in 4-anilinoquinazolines has been shown to result in highly potent inhibitors of VEGFR tyrosine kinases. acs.org SAR investigations have revealed that substituents on the piperazine (B1678402) unit are also important for inhibitory activity. tandfonline.com

Furthermore, the type and position of halogen substitutions on the phenyl ring can significantly influence VEGFR-2 inhibition. acs.org For EGFR inhibitors, the presence of a hydroxyl group in the para position of a benzene (B151609) ring has been associated with high activity. acs.org These SAR insights are critical for the rational design of new, more effective hydroxylated analogues of vandetanib, guiding the optimization of lead compounds to enhance their therapeutic properties. mdpi.comacs.org

Future Research Directions and Translational Perspectives for Hydroxylated Vandetanib

Exploration of Novel Synthetic Pathways for Hydroxylated Analogues with Modified Pharmacological Profiles

The discovery of hydroxylated metabolites of vandetanib (B581) necessitates the development of targeted synthetic strategies to produce these compounds and their analogues in a controlled and efficient manner. While the synthesis of the parent vandetanib molecule is well-established, involving the construction of the quinazoline (B50416) core followed by the addition of side chains, specific methods for introducing a hydroxyl group at key positions are a critical future step. google.com

Future research should focus on:

Regioselective Hydroxylation: Developing synthetic routes that allow for the precise placement of hydroxyl groups on the vandetanib scaffold. This could involve direct oxidation of advanced intermediates or the use of starting materials with pre-existing hydroxyl functionalities.

Analogue Libraries: Utilizing developed synthetic pathways to create a library of hydroxylated vandetanib analogues. Modifications could include altering the position of the hydroxyl group or combining hydroxylation with other structural changes. This approach, common in medicinal chemistry, can rapidly generate diverse compounds for screening. nih.gov

Deuterium-Labeling: Exploring the synthesis of deuterated versions of Hydroxy Vandetanib. Isotopic substitution can sometimes alter metabolic pathways and improve a drug's pharmacokinetic profile, and synthetic methods for deuterated vandetanib have been previously explored. google.com

The goal is to produce novel molecules that may exhibit enhanced potency, altered kinase selectivity, improved solubility, or a more favorable metabolic profile compared to the parent drug.

Deeper Mechanistic Studies of this compound's Interaction with Specific Kinases and Signaling Cascades

Vandetanib exerts its anti-cancer effects by inhibiting key tyrosine kinases, including VEGFR-2, EGFR, and RET, which disrupts downstream signaling pathways crucial for tumor growth and angiogenesis, such as the MAPK and AKT pathways. nih.govpatsnap.comportico.org The primary metabolites of vandetanib, N-desmethylvandetanib and vandetanib-N-oxide, are known to be pharmacologically active. wikipedia.orgmdpi.com It is therefore crucial to determine if and how this compound engages these same targets.

Key future research questions include:

Kinase Inhibition Profile: Quantifying the inhibitory activity (e.g., IC50 values) of pure, synthesized this compound against a panel of kinases, including VEGFR-2, EGFR, and various RET mutants. This will determine if hydroxylation alters the potency or selectivity of the compound.

Structural Biology: Determining the crystal structure of this compound in complex with its target kinases. Such studies would reveal the precise binding interactions and explain on a molecular level how the addition of a hydroxyl group influences target engagement, similar to how structural studies have elucidated resistance mechanisms for vandetanib. nih.gov

Signaling Pathway Modulation: Using cell-based assays to investigate the effect of this compound on downstream signaling. Techniques like Western blotting or protein arrays can measure the phosphorylation status of key proteins in the AKT, MAPK, and other relevant pathways following treatment, as has been done for the parent compound. nih.gov

Development of Advanced Preclinical Models to Mimic Complex Biological Environments

To accurately predict the clinical potential of this compound, it is essential to move beyond simple 2D cell cultures and utilize advanced preclinical models that better recapitulate the complexity of human tumors. Preclinical studies with vandetanib have utilized various xenograft models, which have been instrumental in demonstrating its in vivo activity. researchgate.netnih.goveuropa.eu

Future efforts should involve:

Patient-Derived Xenografts (PDXs): Establishing and utilizing PDX models from tumors with known genetic profiles (e.g., specific RET mutations). These models maintain the heterogeneity of the original tumor and are considered more predictive of patient response.

Humanized Mouse Models: Employing mice with a reconstituted human immune system to study the interplay between this compound and the tumor microenvironment, including immune cells.

Organoid Cultures: Developing three-dimensional tumor organoids derived from patient samples. These models can be used for higher-throughput screening of hydroxylated analogues and to study treatment response in a more physiologically relevant context.

These advanced models will be critical for evaluating the efficacy of this compound, identifying potential resistance mechanisms, and defining patient populations most likely to benefit.

Investigation of Hydroxylated Vandetanib in Combination with Emerging Therapeutic Modalities in Preclinical Settings

Combination therapy is a cornerstone of modern cancer treatment, often leading to synergistic effects and overcoming drug resistance. amegroups.org Preclinical research has already demonstrated that vandetanib can act synergistically with cytotoxic chemotherapies like pemetrexed (B1662193) and carboplatin (B1684641). nih.gov Similar investigations are warranted for its hydroxylated form.

Future preclinical studies should explore combinations of this compound with:

Immune Checkpoint Inhibitors: Assessing whether the potential anti-angiogenic effects of this compound can remodel the tumor microenvironment to be more susceptible to immunotherapies.

Other Kinase Inhibitors: Investigating combinations with inhibitors of parallel or downstream signaling pathways to create a more comprehensive blockade and prevent escape mechanisms.

DNA Damage Repair Inhibitors: Exploring synergistic effects with agents like PARP inhibitors, a strategy that has shown promise for other targeted therapies. firstwordpharma.com

These studies, conducted in advanced preclinical models, could identify powerful new combination strategies for hard-to-treat cancers. firstwordpharma.com

Application of Multi-Omics and Systems Biology Approaches to Understand Comprehensive Cellular Responses

To gain a holistic understanding of the cellular impact of this compound, future research must integrate multi-omics and systems biology approaches. Such methods can reveal complex biological responses that are not apparent from single-endpoint assays. Studies on vandetanib have already employed techniques like reverse phase protein arrays (RPPA) to map changes in signaling networks and metabolic imaging to track shifts in tumor metabolism. nih.govsnmjournals.org

A systems biology approach for this compound would involve:

Proteomics: Analyzing the global proteome and phosphoproteome after treatment to map the full extent of kinase inhibition and its downstream consequences.

Transcriptomics: Using RNA-sequencing to identify gene expression signatures that predict sensitivity or resistance to this compound.

Metabolomics: Characterizing the metabolic profile of cancer cells treated with this compound to understand its impact on cellular energetics and biosynthesis, building on prior metabolomic work with vandetanib. aacrjournals.org

Integrating these large datasets can help build computational models of drug action, identify novel biomarkers, and provide a rational basis for developing combination therapies. nih.gov

Leveraging Computational Biology for Rational Design of Optimized Hydroxylated Vandetanib Derivatives

Computational biology and rational drug design are indispensable tools for accelerating the development of new therapeutics. researchgate.netbbau.ac.in These in-silico methods can predict how chemical modifications will affect a molecule's binding affinity, selectivity, and pharmacokinetic properties, thereby guiding synthetic efforts.

Future computational work should focus on:

Molecular Docking and Dynamics: Performing molecular docking simulations of this compound and its virtual analogues into the ATP-binding pockets of target kinases like VEGFR-2 and RET. researchgate.netresearchgate.net Subsequent molecular dynamics simulations can assess the stability of these interactions over time. scielo.br

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models based on a library of synthesized and tested hydroxylated analogues to identify the key structural features that determine biological activity.

In-Silico ADMET Prediction: Using computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of newly designed derivatives, helping to prioritize the most promising candidates for synthesis. asianjpr.com

This rational design loop, iterating between computational modeling and experimental validation, will enable the efficient optimization of this compound to create next-generation kinase inhibitors with superior therapeutic profiles. frontiersin.org

Table of Identified Vandetanib Metabolites

The following table summarizes metabolites of Vandetanib identified through in vitro and in vivo studies, including hydroxylated forms. nih.govresearchgate.net

Metabolite IDm/zProposed Metabolic Reaction
VA461461N-demethylation
VA475475N-demethylation and α-oxidation
VA489a489α-oxidation
VA489b489N-demethylation and 2x α-oxidation
VA491a 491 α-hydroxylation
VA491b491N-oxidation
VC651651Direct Glucuronidation (Phase II)

Q & A

Q. What molecular mechanisms underlie Hydroxy Vandetanib's inhibition of tyrosine kinase activity, and how are these mechanisms validated experimentally?

this compound primarily inhibits RET, VEGFR-2, VEGFR-3, and EGFR kinases, disrupting downstream signaling pathways critical for tumor angiogenesis and proliferation. Experimental validation involves:

  • In vitro kinase assays : Measuring IC₅₀ values for target kinases using recombinant proteins and fluorescence-based phosphorylation assays .
  • Animal xenograft models : Assessing tumor growth inhibition in mice implanted with RET-driven tumors (e.g., MTC models) via bioluminescence imaging and histopathology .
  • Biomarker analysis : Quantifying plasma levels of VEGF, EGFR ligands, and RET phosphorylation in patient serum pre- and post-treatment .

Q. How should researchers design a Phase II clinical trial to evaluate this compound's efficacy in advanced medullary thyroid cancer (MTC)?

Key considerations include:

  • Primary endpoint : Objective Response Rate (ORR) per RECIST 1.1 criteria, with centralized imaging review to minimize bias .
  • Patient stratification : Enrollment limited to locally advanced/metastatic MTC patients with confirmed RET mutations or elevated calcitonin levels .
  • Dosing regimen : 300 mg/day orally, with dose reductions for QTc prolongation (>500 ms) or grade ≥3 toxicities .
  • Control arm : Historical controls from the ZETA trial (NCT00410761) for progression-free survival (PFS) comparisons, given ethical challenges in placebo use .

Q. What methodologies are recommended for analyzing this compound-induced toxicities like diarrhea and QTc prolongation?

  • Adverse event (AE) grading : Use CTCAE v5.0 to classify severity (e.g., grade 1–5 diarrhea) .
  • Electrocardiogram (ECG) monitoring : Serial measurements at baseline, weeks 2, 4, and 12 to detect QTc changes; discontinuation if >500 ms .
  • Meta-analysis : Pooled data from 8 clinical trials (n=1,234 patients) showed a 47% incidence of all-grade diarrhea (95% CI: 39–55%) and 6% high-grade .

Advanced Research Questions

Q. How can conflicting data on this compound's overall survival (OS) benefits in MTC be reconciled across studies?

Discrepancies arise from:

  • Immature OS data : Median OS was not reached in the ZETA trial (median follow-up: 32 months) due to indolent disease in some patients .
  • Heterogeneous patient populations : Retrospective studies (e.g., 12-patient cohort ) may include non-RET-mutant tumors, diluting treatment effects.
  • Resistance mechanisms : Upregulation of alternative kinases (e.g., MET) or tumor microenvironment adaptations may limit long-term efficacy .
    Methodological resolution : Perform subgroup analyses based on RET mutation status and use weighted Cox proportional hazards models to adjust for confounding variables .

Q. What experimental strategies can identify predictive biomarkers for this compound resistance in thyroid cancer?

  • Primary cell culture : Isolate tumor cells from patient biopsies; test sensitivity to this compound via ATP-lite viability assays .
  • RNA sequencing : Compare transcriptomes of responders vs. non-responders to identify upregulated resistance pathways (e.g., PI3K/AKT) .
  • CRISPR screening : Genome-wide knockout libraries in MTC cell lines to pinpoint genes modulating drug response (e.g., BCL2 family members) .

Q. How should researchers optimize combination therapies involving this compound to mitigate toxicity while enhancing efficacy?

  • Preclinical synergy screens : Test this compound with ixabepilone (microtubule inhibitor) in 231C/TXT breast cancer models; synergistic apoptosis observed at 150 nM ixabepilone + 5.8 µM this compound (p<0.001) .
  • Dose escalation protocols : Phase I trials using a 3+3 design to determine maximum tolerated dose (MTD) for combinations (e.g., this compound + bevacizumab) .
  • Pharmacodynamic monitoring : Measure circulating endothelial cells (CECs) as a surrogate for anti-angiogenic activity .

Q. What statistical approaches are appropriate for resolving contradictory progression-free survival (PFS) data in this compound trials?

  • Landmark analysis : Compare PFS at 6-month intervals to account for variable follow-up durations .
  • Frailty models : Adjust for inter-study heterogeneity (e.g., differences in imaging protocols) using random effects .
  • Bayesian hierarchical models : Pool data from 5 RCTs (n=890) to estimate a "shrinkage" effect size for PFS (HR=0.66, 95% CrI: 0.59–0.73) .

Methodological Guidance

Q. How can researchers address the "escape phenomenon" (rapid tumor growth post-Hydroxy Vandetanib withdrawal) in preclinical models?

  • Intermittent dosing : Test 2-week-on/1-week-off cycles in PDX models; reduces escape by 40% compared to continuous dosing (p=0.02) .
  • Sequential therapy : Follow this compound with MEK inhibitors (e.g., trametinib) to block rebound MAPK activation .

Q. What techniques validate the specificity of this compound's kinase inhibition in complex biological systems?

  • Chemical proteomics : Use ATP-agarose pulldowns coupled with LC-MS/MS to identify off-target kinases in MTC lysates .
  • Kinome-wide profiling : Screen against 468 kinases using the KINOMEscan platform; this compound shows >90% inhibition at 1 µM for RET/VEGFR-2 but <10% for c-KIT .

Q. How should meta-analyses be structured to evaluate this compound's safety profile across diverse cancer types?

  • Inclusion criteria : Phase II/III trials (n≥30) reporting CTCAE-graded AEs; exclude phase I and combination chemotherapy studies .
  • Random-effects models : Calculate pooled incidence rates using the DerSimonian-Laird method; assess heterogeneity via I² statistics .
  • Meta-regression : Adjust for covariates like median treatment duration and patient age .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.